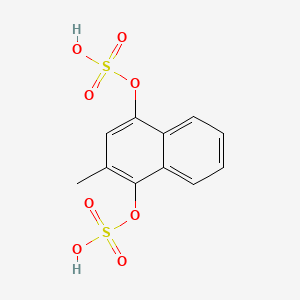
(5r)-(z)-6-(1-Methyl-1,2,3-triazol-4-ylmethylene)penem-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5r)-(z)-6-(1-Methyl-1,2,3-triazol-4-ylmethylene)penem-3-carboxylic acid is a synthetic compound belonging to the penem class of antibiotics This compound is characterized by its unique structure, which includes a penem core and a triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5r)-(z)-6-(1-Methyl-1,2,3-triazol-4-ylmethylene)penem-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the penem core and the introduction of the triazole moiety. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(5r)-(z)-6-(1-Methyl-1,2,3-triazol-4-ylmethylene)penem-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the penem core.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common for modifying the triazole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. The reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the penem core, while substitution reactions can introduce various functional groups onto the triazole moiety.
Scientific Research Applications
(5r)-(z)-6-(1-Methyl-1,2,3-triazol-4-ylmethylene)penem-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: It is explored for its potential use as an antibiotic, particularly against resistant bacterial strains.
Industry: The compound’s unique structure makes it valuable for developing new materials and catalysts.
Mechanism of Action
The mechanism of action of (5r)-(z)-6-(1-Methyl-1,2,3-triazol-4-ylmethylene)penem-3-carboxylic acid involves its interaction with specific molecular targets. The compound binds to bacterial enzymes, inhibiting their function and leading to the disruption of essential cellular processes. This results in the bactericidal effect observed with this compound. The molecular pathways involved include the inhibition of cell wall synthesis and interference with protein synthesis.
Comparison with Similar Compounds
Similar Compounds
Penicillin: Another β-lactam antibiotic with a similar core structure but different side chains.
Cephalosporins: These compounds also belong to the β-lactam class but have a different core structure compared to penems.
Carbapenems: Structurally similar to penems but with broader antimicrobial activity.
Uniqueness
(5r)-(z)-6-(1-Methyl-1,2,3-triazol-4-ylmethylene)penem-3-carboxylic acid is unique due to its triazole moiety, which imparts distinct chemical and biological properties. This structural feature enhances its stability and spectrum of activity compared to other β-lactam antibiotics.
Properties
Molecular Formula |
C10H8N4O3S |
|---|---|
Molecular Weight |
264.26 g/mol |
IUPAC Name |
(5R,6Z)-6-[(1-methyltriazol-4-yl)methylidene]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C10H8N4O3S/c1-13-3-5(11-12-13)2-6-8(15)14-7(10(16)17)4-18-9(6)14/h2-4,9H,1H3,(H,16,17)/b6-2-/t9-/m1/s1 |
InChI Key |
DFFVJNWUKHDODC-MEHWWPQUSA-N |
Isomeric SMILES |
CN1C=C(N=N1)/C=C/2\[C@@H]3N(C2=O)C(=CS3)C(=O)O |
Canonical SMILES |
CN1C=C(N=N1)C=C2C3N(C2=O)C(=CS3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(1R,6S,8R,14S,16S)-6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-14-nona-1,3-dienyl-5-oxo-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] benzoate](/img/structure/B10784644.png)



![1-[[(2R,4S)-2-(2,4-dichlorophenyl)-4-(prop-2-ynoxymethyl)-1,3-dioxolan-2-yl]methyl]imidazole](/img/structure/B10784685.png)
![[(10R,13S,17R)-17-ethynyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B10784687.png)

![[5-(5-Fluoro-2,4-dioxopyrimidin-1-yl)-3-octadec-9-enoyloxyoxolan-2-yl]methyl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B10784707.png)


![6-[(1-Methyltriazol-4-yl)methylidene]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B10784731.png)

